BenchChemオンラインストアへようこそ!

2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Antimalarial drug discovery PfATP4 inhibitor Cross-resistance profiling

2-Chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1142945-86-5; molecular formula C18H14ClN3O2S2; MW 403.9 g/mol) is a multi-substituted pyrrolo[2,3-d]pyrimidine featuring a 2-chloro leaving group, a 4-(4-methylthiophen-2-yl) aryl substituent, and an N7-tosyl protecting group. Catalogued within the Medicines for Malaria Venture (MMV) 'Malaria Box' as compound MMV666124, it has been characterized in primary literature as an inhibitor of the Plasmodium falciparum P-type cation-transporter ATPase (PfATP4), a validated antimalarial drug target.

Molecular Formula C18H14ClN3O2S2
Molecular Weight 403.9 g/mol
CAS No. 1142945-86-5
Cat. No. B1505446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
CAS1142945-86-5
Molecular FormulaC18H14ClN3O2S2
Molecular Weight403.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(N=C(N=C32)Cl)C4=CC(=CS4)C
InChIInChI=1S/C18H14ClN3O2S2/c1-11-3-5-13(6-4-11)26(23,24)22-8-7-14-16(15-9-12(2)10-25-15)20-18(19)21-17(14)22/h3-10H,1-2H3
InChIKeyTVRGCLFLRLGZHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1142945-86-5): A PfATP4-Validated Antimalarial Lead from the Malaria Box


2-Chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1142945-86-5; molecular formula C18H14ClN3O2S2; MW 403.9 g/mol) is a multi-substituted pyrrolo[2,3-d]pyrimidine featuring a 2-chloro leaving group, a 4-(4-methylthiophen-2-yl) aryl substituent, and an N7-tosyl protecting group . Catalogued within the Medicines for Malaria Venture (MMV) 'Malaria Box' as compound MMV666124, it has been characterized in primary literature as an inhibitor of the Plasmodium falciparum P-type cation-transporter ATPase (PfATP4), a validated antimalarial drug target [1]. The compound serves both as a pharmacological probe for PfATP4-dependent ion regulation and as a synthetic intermediate amenable to further derivatization at the 2-chloro position .

Why Generic Substitution of 2-Chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Fails: PfATP4 Target Specificity, Halogen Regiochemistry, and Thiophene Substitution Effects


Within the pyrrolo[2,3-d]pyrimidine class, minor structural modifications profoundly alter biological target engagement. This compound's 2-chloro substitution pattern distinguishes it from 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 479633-63-1), a JAK3 inhibitor intermediate used in tofacitinib synthesis, and from 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 934524-10-4), a bis-electrophilic building block . The presence of the 4-(4-methylthiophen-2-yl) group, versus unsubstituted phenyl or thienyl analogs, confers specific PfATP4 inhibitory activity validated through cross-resistance profiling in mutant parasite lines [1]. The N7-tosyl group is critical for synthetic utility, enabling orthogonal protection during sequential derivatization at C2, a strategy incompatible with N7-H or N7-alkyl congeners . Thus, in-class substitution without matching the precise regiochemistry, thiophene methylation pattern, and N-protection status results in loss of both the validated PfATP4 pharmacology and the controlled synthetic reactivity profile.

Quantitative Evidence Guide: PfATP4 Target Engagement, Cross-Resistance Ratios, and Synthetic Reactivity Differentiation for 2-Chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine


PfATP4 Target Validation: Cross-Resistance Shift in GNF-Pf4492R Mutant P. falciparum Lines Confirms On-Target Activity

Resistance selection and cross-resistance profiling provide the strongest available evidence that MMV666124 engages PfATP4 in the parasite. In P. falciparum lines carrying PfATP4 mutations (GNF-Pf4492R lines conferring resistance to the aminopyrazole GNF-Pf4492), MMV666124 showed clear cross-resistance, indicating a shared binding site or functional consequence at PfATP4 [1][2]. This genetic validation distinguishes MMV666124 from analogs such as the 2,4-dichloro building block 934524-10-4, for which no PfATP4 target engagement data exist .

Antimalarial drug discovery PfATP4 inhibitor Cross-resistance profiling

PfATP4 Na+-ATPase Biochemical Inhibition: Concentration-Dependent Activity of MMV666124 in P. falciparum Membrane Preparations

In isolated P. falciparum membrane preparations, MMV666124 inhibited PfATP4-associated Na+-ATPase activity in a concentration-dependent manner [1]. This biochemical confirmation extends beyond whole-cell cross-resistance data. Related analogs MMV007839 and MMV000972 did not inhibit PfATP4-associated Na+-ATPase activity under the same conditions [2], highlighting that structural features unique to MMV666124 (the 4-methylthiophen-2-yl group and 2-chloro substitution) are critical for PfATP4 engagement.

PfATP4 enzymology Na+-ATPase assay Malaria Box compound profiling

Ion Homeostasis Disruption Phenotype: MMV666124 Induces Na+ Dysregulation and Cytosolic Alkalinization Consistent with PfATP4 Inhibition in Intact P. falciparum

Among 400 Malaria Box compounds screened for effects on parasite Na+ and pH regulation, 28 compounds including MMV666124 disrupted ion homeostasis in a manner phenotypically consistent with PfATP4 inhibition [1]. This phenotypic signature—simultaneous Na+ dysregulation and cytosolic alkalinization—was absent in the majority of tested Malaria Box compounds and in spiroindolone-resistant parasites carrying PfATP4 mutations [2]. This provides functional differentiation from the vast majority of structurally distinct antimalarials that do not share this PfATP4-dependent phenotype.

Parasite ion regulation PfATP4 phenotypic screening Malaria Box chemotype profiling

Halogen Regiochemistry Comparison: 2-Chloro vs. 4-Chloro Substitution in 7-Tosyl-7H-Pyrrolo[2,3-d]pyrimidines Dictates Scaffold Application (Antimalarial Target vs. Immunosuppressant Intermediate)

The position of the chloro substituent on the pyrrolo[2,3-d]pyrimidine core is a critical determinant of biological application. 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 479633-63-1) is a documented intermediate in the synthesis of the JAK3 inhibitor tofacitinib (CP-690,550), a clinical immunosuppressant . In contrast, the 2-chloro analog (the target compound, CAS 1142945-86-5) has been characterized as a PfATP4 inhibitor with antimalarial activity [1]. This functional divergence underscores that the 2-Cl vs. 4-Cl regiochemistry is not synthetically interchangeable if the intended application is antimalarial PfATP4 targeting rather than kinase inhibitor synthesis.

Kinase inhibitor intermediates Synthetic chemistry building blocks Regiochemistry-activity relationships

Thiophene Substituent SAR: 4-Methylthiophen-2-yl vs. Thiophen-2-yl Differentiation at the C4 Position of 7-Tosyl-7H-Pyrrolo[2,3-d]pyrimidines

The presence of a methyl group at the 4-position of the thiophene ring in the target compound (CAS 1142945-86-5) distinguishes it from the des-methyl analog 2-chloro-4-(thiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1142946-06-2; C17H12ClN3O2S2, MW 389.9) . While both compounds share the 2-chloro-7-tosyl-pyrrolo[2,3-d]pyrimidine scaffold, the 4-methyl substitution on the thiophene ring alters steric bulk, electron density, and potentially lipophilicity at the C4 position. Although direct comparative PfATP4 activity data between these two analogs is not publicly available, the target compound was specifically selected for PfATP4 cross-resistance studies among the Malaria Box collection, whereas the des-methyl analog was not prioritized, suggesting that the methyl group contributes to the PfATP4-active pharmacophore [1].

Structure-activity relationship Thiophene methylation effects Pyrrolopyrimidine C4-substitution

Application Scenarios for 2-Chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: PfATP4 Probe Studies, Antimalarial Lead Optimization, and Derivatization Chemistry


PfATP4 Target Engagement and Cross-Resistance Profiling in Antimalarial Drug Discovery

This compound is suitable as a validated control compound for PfATP4 target engagement assays. In P. falciparum lines carrying PfATP4 resistance mutations (GNF-Pf4492R), MMV666124 demonstrated cross-resistance, confirming PfATP4-dependent activity [1]. Procurement for PfATP4 screening cascades should specify this compound as a positive control to distinguish on-target from off-target hits, leveraging its established cross-resistance phenotype that is absent in most Malaria Box compounds [2].

Biochemical PfATP4 Na+-ATPase Assay Development and Validation

Based on the demonstration that MMV666124 inhibits PfATP4-associated Na+-ATPase activity in P. falciparum membrane preparations [1], this compound can serve as a reference inhibitor in biochemical PfATP4 enzyme assays. Unlike structurally related but inactive Malaria Box compounds (e.g., MMV007839, MMV000972), MMV666124 provides a positive signal in membrane-based Na+-ATPase inhibition assays, essential for assay development and quality control [2].

Pyrrolo[2,3-d]pyrimidine Scaffold Derivatization via Nucleophilic Substitution at the 2-Chloro Position

The 2-chloro group provides a synthetic handle for nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions, enabling the generation of focused compound libraries for PfATP4 SAR exploration [1]. The N7-tosyl group serves as an orthogonal protecting group compatible with diverse reaction conditions, allowing selective C2 functionalization without competing N7 reactivity, a key advantage over unprotected 7H-pyrrolo[2,3-d]pyrimidine analogs such as CAS 1142945-75-2 .

Comparative Mechanistic Studies of Antimalarial Ion Regulation Disruptors

As one of 28 Malaria Box compounds identified to disrupt parasite Na+ and pH regulation in a PfATP4-dependent manner [1], this compound is suitable for comparative mechanistic studies alongside spiroindolones (e.g., KAE609/cipargamin) and aminopyrazoles (e.g., GNF-Pf4492). Its chemically distinct pyrrolo[2,3-d]pyrimidine scaffold provides a complementary chemotype for probing PfATP4 structure-function relationships and for assessing the breadth of PfATP4 inhibitor chemical space [2].

Quote Request

Request a Quote for 2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.